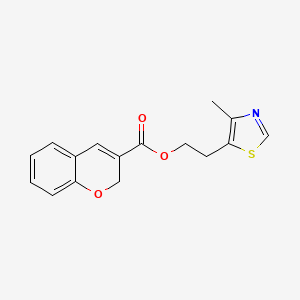
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiazole ring with a chromene structure Thiazoles are known for their diverse biological activities, while chromenes are recognized for their wide range of pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-methylthiazole with ethyl 2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and chromene rings.
Reduction: Reduced forms of the chromene ring.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene structure can participate in redox reactions, influencing cellular oxidative stress levels. Together, these interactions can lead to anti-inflammatory, antimicrobial, and other pharmacological effects.
相似化合物的比较
Similar Compounds
2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate: A compound with a similar thiazole structure but different functional groups.
Ethyl coumarin-3-carboxylate: A compound with a similar chromene structure but different substituents.
Uniqueness
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the thiazole and chromene rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H15NO3S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-11-15(21-10-17-11)6-7-19-16(18)13-8-12-4-2-3-5-14(12)20-9-13/h2-5,8,10H,6-7,9H2,1H3 |
InChI 键 |
QRESUAYXIDYHAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCOC(=O)C2=CC3=CC=CC=C3OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


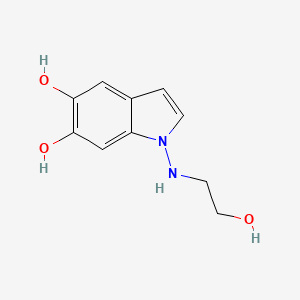

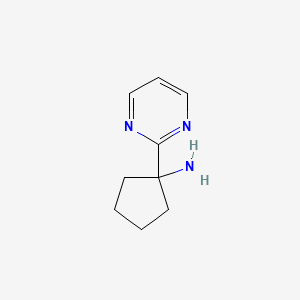
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
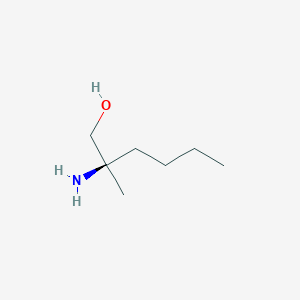


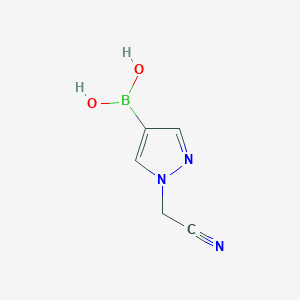

![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)

![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
